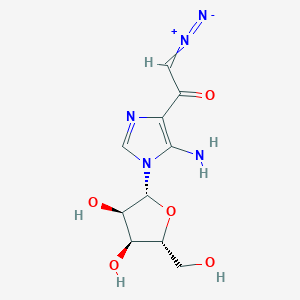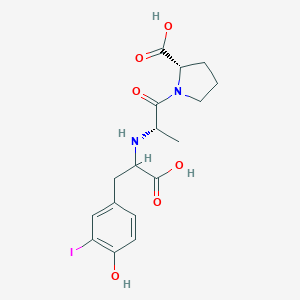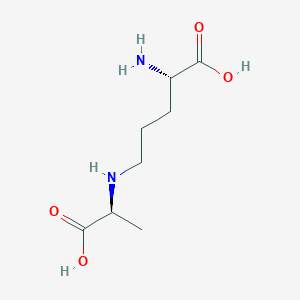
Bromoborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromoborane is a chemical compound with the formula BBr3. It is a highly reactive and versatile reagent used in various chemical reactions. Bromoborane is a colorless liquid that is soluble in organic solvents and reacts vigorously with water. It is widely used in organic synthesis, especially in the preparation of boron-containing compounds.
Mécanisme D'action
Bromoborane acts as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. In organic synthesis, bromoborane is used to activate carbon-carbon double bonds and carbon-oxygen double bonds. The reaction between bromoborane and a double bond results in the formation of a boronate ester intermediate. The boronate ester can then be further reacted with various nucleophiles to form a variety of boron-containing compounds.
Biochemical and Physiological Effects:
Bromoborane is not used in any biochemical or physiological applications. It is a highly reactive and toxic compound that can cause severe burns and other health hazards upon contact with the skin or eyes.
Avantages Et Limitations Des Expériences En Laboratoire
Bromoborane is a highly reactive and versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to handle and store, and it is readily available from chemical suppliers. However, bromoborane is a highly toxic and hazardous compound that requires careful handling and disposal. It is also expensive compared to other reagents used in organic synthesis.
Orientations Futures
There are several future directions for the use of bromoborane in organic synthesis. One potential application is in the synthesis of boron-containing materials for use in energy storage and conversion devices. Bromoborane can also be used in the preparation of boron-containing polymers with unique properties such as high thermal stability and flame retardancy. Another potential application is in the development of new boron-containing catalysts for use in organic transformations. These catalysts could provide new avenues for the preparation of complex organic molecules with high efficiency and selectivity.
Méthodes De Synthèse
Bromoborane can be synthesized by reacting boron trifluoride with hydrogen bromide. The reaction takes place in the presence of a catalyst such as aluminum bromide. The reaction can be represented as follows:
BF3 + 3HBr → BBr3 + 3HF
Applications De Recherche Scientifique
Bromoborane is widely used in organic synthesis as a reagent for the preparation of various boron-containing compounds. It is used in the synthesis of boronic acids, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Bromoborane is also used in the preparation of boron-containing polymers and catalysts.
Propriétés
Numéro CAS |
19961-29-6 |
|---|---|
Nom du produit |
Bromoborane |
Formule moléculaire |
BBrH2 |
Poids moléculaire |
92.73 g/mol |
Nom IUPAC |
bromoborane |
InChI |
InChI=1S/BBrH2/c1-2/h1H2 |
Clé InChI |
KNMKGOLZNOKQGK-UHFFFAOYSA-N |
SMILES |
BBr |
SMILES canonique |
BBr |
Synonymes |
bromoborane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)



![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)






